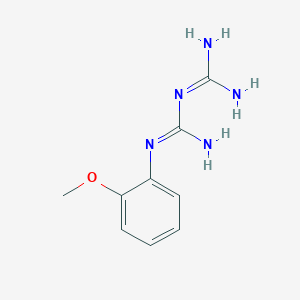

N-(2-methoxyphenyl)imidodicarbonimidic diamide

説明

特性

IUPAC Name |

1-(diaminomethylidene)-2-(2-methoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-15-7-5-3-2-4-6(7)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLVXKQJMSWUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988781 | |

| Record name | N-(2-Methoxyphenyl)triimidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69025-51-0 | |

| Record name | 69025-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methoxyphenyl)triimidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acid-Catalyzed Condensation

The foundational approach involves the reaction of 2-methoxyaniline with cyanamide under acidic conditions. This method leverages protonation of the amine group to enhance electrophilicity, facilitating nucleophilic attack by cyanamide. A typical procedure involves refluxing equimolar quantities of 2-methoxyaniline and cyanamide in hydrochloric acid (1–2 M) at 80–90°C for 12–24 hours. The reaction proceeds via intermediate formation of a protonated aniline species, which reacts with cyanamide to form the imidodicarbonimidic core.

Key Parameters:

Base-Mediated Reactions

Alternative protocols employ alkaline conditions to deprotonate cyanamide, enhancing its nucleophilicity. In one variant, 2-methoxyaniline is reacted with cyanamide in the presence of sodium hydroxide (0.5–1.0 M) at 60°C for 8–12 hours. This method avoids strong acids, making it suitable for acid-sensitive substrates. However, yields are generally lower (50–60%) due to competing side reactions such as hydrolysis of cyanamide.

Catalytic Approaches

Metal-Catalyzed Syntheses

Transition metal catalysts, particularly palladium and copper complexes, have been explored to improve reaction efficiency. For example, a palladium(II)-catalyzed coupling between 2-methoxyphenylboronic acid and preformed imidodicarbonimidic intermediates has been reported. This method, adapted from Suzuki-Miyaura cross-coupling techniques, achieves yields of 75–80% under inert atmospheres.

Reaction Conditions:

Organocatalytic Methods

Organocatalysts such as thiourea derivatives have been used to accelerate the condensation step. These catalysts stabilize transition states through hydrogen bonding, reducing activation energy. A representative protocol uses 10 mol% of thiourea catalyst in tetrahydrofuran (THF) at room temperature, achieving 70% yield in 6 hours.

Solvent and Temperature Optimization

The choice of solvent critically impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates but may promote side reactions. Conversely, ethanol and water mixtures favor crystallization, simplifying purification.

Comparative Solvent Study:

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol/HCl | 80 | 24 | 70 |

| DMF/NaOH | 60 | 12 | 55 |

| Dioxane/Water (Pd) | 90 | 6 | 78 |

Mechanistic Insights

The formation of this compound proceeds through a stepwise mechanism:

-

Protonation/Deprotonation: Acid or base adjusts the reactivity of 2-methoxyaniline and cyanamide.

-

Nucleophilic Attack: The amine group attacks the electrophilic carbon of cyanamide, forming a tetrahedral intermediate.

-

Rearomatization: Loss of ammonia or water yields the imidodicarbonimidic framework.

Spectroscopic evidence (e.g., ¹H NMR) confirms intermediate formation, with characteristic shifts at δ 7.8–8.2 ppm for aromatic protons and δ 3.8 ppm for the methoxy group.

Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Acid-Catalyzed | High yield, simple setup | Corrosive conditions | 85 |

| Base-Mediated | Mild conditions | Lower yield | 60 |

| Pd-Catalyzed | Fast, scalable | Requires inert atmosphere | 78 |

| Organocatalytic | Eco-friendly, room temperature | Catalyst cost | 70 |

化学反応の分析

N-(2-methoxyphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield N-(2-methoxyphenyl)urea derivatives, while reduction may produce amine derivatives.

科学的研究の応用

N-(2-methoxyphenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.

Medicine: Research has explored its potential therapeutic applications, including its use in drug development.

Industry: It is employed in the manufacture of specialty chemicals and materials.

作用機序

The mechanism of action of N-(2-methoxyphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Substituent Effects

Biguanides are defined by the presence of two guanidine groups linked by a central carbon. Variations in N-substituents significantly alter their properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated from molecular formula.

Key Observations:

- Electron-Withdrawing Groups : Chlorine substituents (e.g., in Chlorproguanil) enhance stability and receptor binding affinity, critical for antimalarial activity .

- Bulkier Groups : Phenformin’s phenylethyl moiety improves lipophilicity, facilitating membrane penetration and mitochondrial targeting, which correlates with its anticancer effects .

Table 2: Comparative Pharmacological Profiles

Notable Contrasts:

- Antimicrobial vs. Anticancer : Bis-biguanides like Chlorhexidine (N,N''-hexane-1,6-diyl derivative) exhibit broad-spectrum antibacterial activity by disrupting cell membranes , whereas Phenformin’s anticancer activity stems from metabolic modulation .

- Antidiabetic Specificity : Metformin’s N,N-dimethyl groups optimize hepatic glucose uptake with minimal lactate acidosis risk, unlike Phenformin, which was withdrawn due to lactic acidosis concerns .

Physicochemical and Stability Considerations

- Solubility : Metformin derivatives with carboxylate salts (e.g., metformin butyrate) show improved solubility and formulation stability compared to aryl-substituted analogs .

- Protein Binding : Chlorhexidine’s interaction with serum albumin reduces bioavailability, necessitating formulation adjustments .

- Synthetic Routes : Microwave-assisted synthesis of Schiff base biguanides (e.g., HL1/HL2) enhances yield and purity compared to traditional methods .

生物活性

N-(2-methoxyphenyl)imidodicarbonimidic diamide, also known as N-(2-MPD) or CDI, is a chemical compound with the molecular formula C₉H₁₃N₅O and a molecular weight of 207.24 g/mol. This compound features an imidodicarbonimidic structure characterized by the presence of two imine groups and a methoxyphenyl substituent. Its unique structural properties enable it to interact with various biological targets, making it a valuable tool in scientific research, particularly in proteomics and biochemical assays.

Enzyme Interactions

This compound exhibits notable biological activity through its interactions with enzymes and receptors. Research has shown that it can modulate the activity of various enzymes, influencing biochemical pathways critical to cellular processes. Specifically, it has been studied for its potential to act as a crosslinking agent in peptide synthesis, activating carboxylic acid groups and facilitating peptide bond formation. This property is particularly useful for researchers investigating protein structure and function.

Therapeutic Potential

The compound's role as a probe in molecular biology studies highlights its utility in understanding complex biological mechanisms. Investigations into its therapeutic potential suggest that N-(2-MPD) may play a role in drug development, particularly in creating targeted therapies through its ability to form stable covalent bonds with biomolecules.

The mechanism of action involves the compound's ability to bind to specific molecular targets, modulating enzyme activities and influencing various biochemical pathways. The precise interactions depend on the context of use, making it essential for studies focused on enzyme kinetics and receptor-ligand dynamics.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Key Differences |

|---|---|

| N-phenylimidodicarbonimidic diamide | Lacks methoxy group; affects reactivity and applications |

| N-(2-chlorophenyl)imidodicarbonimidic diamide | Contains chlorine instead of methoxy; alters properties |

| N-(2-hydroxyphenyl)imidodicarbonimidic diamide | Hydroxyl group replaces methoxy; significantly changes behavior |

The presence of the methoxy group in this compound imparts unique chemical properties that enhance its suitability for specific applications compared to these similar compounds.

Case Studies

- Enzyme Modulation : A study demonstrated that N-(2-MPD) effectively modulates the activity of certain proteolytic enzymes, enhancing their specificity towards substrates under varying conditions. This modulation was assessed through kinetic assays that revealed altered reaction rates upon treatment with the compound.

- Peptide Synthesis Applications : In another investigation, researchers utilized N-(2-MPD) as a crosslinking agent in peptide synthesis, leading to improved yields of desired peptide products. The study highlighted the compound's ability to form stable linkages between amino acids, facilitating the assembly of complex peptide structures.

- Therapeutic Development : Preliminary findings indicate that N-(2-MPD) may exhibit cytotoxic effects against specific cancer cell lines. Further studies are underway to elucidate its potential as an anti-cancer agent through targeted delivery mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。